ethyl 2-amino-3-mercaptopropanoate hydrochloride
Description
Ethyl 2-amino-3-mercaptopropanoate hydrochloride (CAS 868-59-7), also known as L-cysteine ethyl ester hydrochloride, is a chiral amino acid derivative with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol . It is a white, hygroscopic solid with a melting point of 123–125°C and high water solubility . The compound features a thiol (-SH) group, a primary amine (-NH₂), and an ethyl ester moiety, making it reactive in peptide synthesis, particularly for introducing cysteine residues or as a thiol-protecting group . Its optical activity ([α]²⁰/D = −7.9° in 1 M HCl) and enantiomeric purity (99% ee) are critical for stereoselective applications . Safety data classify it as an irritant (H302, Xi), requiring handling under inert conditions (2–8°C storage) .
Properties
IUPAC Name |
ethyl 2-amino-3-sulfanylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJWWJOCJHMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93964-73-9, 868-59-7 | |
| Record name | Cysteine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl DL-cysteinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethitanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethitanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl DL-cysteinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Physicochemical Properties and Structural Analysis
Solubility and Stability
The compound is soluble in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Commercial suppliers recommend storing it at room temperature under an inert atmosphere to prevent oxidation of the thiol group. Lyophilized samples remain stable for up to six months at -80°C, with shorter stability periods (one month) at -20°C.
Table 1: Physicochemical Data for Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 93964-73-9 | |
| Molecular Weight | 185.67 g/mol | |
| Solubility in DMSO | ≥10 mM | |
| Storage Temperature | -20°C to 25°C (inert atmosphere) |
Synthetic Routes and Preparation Methods
Esterification of Cysteine Derivatives
The most direct route involves Fischer esterification of L-cysteine or its protected derivatives with ethanol under acidic conditions. Hydrochloric acid serves dual roles as a catalyst and a proton source for the amino group, yielding the hydrochloride salt. For example:
- Protection of Thiol Group : Cysteine is treated with trityl or acetamidomethyl (Acm) groups to prevent disulfide formation.
- Esterification : The protected cysteine reacts with ethanol in the presence of HCl, forming the ethyl ester.
- Deprotection : The thiol group is liberated using reducing agents like tris(2-carboxyethyl)phosphine (TCEP).
This method mirrors protocols for methyl analogs, such as (R)-methyl 2-amino-3-mercaptopropanoate, where esterification achieves >95% purity.
Thioesterification in Peptide Synthesis
This compound is a precursor for peptide thioesters , critical for native chemical ligation (NCL). In one protocol:
- A resin-bound peptide is activated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
- Ethyl 3-mercaptopropionate (a structural analog) is coupled to the peptide’s C-terminus.
- Cleavage with trifluoroacetic acid (TFA) yields the thioester product.
This method, adapted for the target compound, enables efficient synthesis of polypeptides with minimal epimerization.
Table 2: Key Reaction Conditions for Thioester Preparation
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | PyBOP | |
| Solvent | Dichloromethane (DCM)/DMF | |
| Reaction Time | 1–3 hours | |
| Yield | 45–82% |
Applications in Chemical Biology
Comparative Analysis with Structural Analogs
Methyl vs. Ethyl Esters
(R)-Methyl 2-amino-3-mercaptopropanoate (CAS 88806-98-8) shares similar reactivity but differs in solubility and volatility. The ethyl derivative’s larger ester group enhances solubility in organic phases, making it preferable for solid-phase peptide synthesis.
Table 4: Comparison of Cysteine Esters
| Property | Ethyl Ester | Methyl Ester |
|---|---|---|
| Molecular Weight | 185.67 g/mol | 135.18 g/mol |
| Solubility in DCM | High | Moderate |
| Typical Yield in NCL | 82% | 76% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-mercaptopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenated compounds or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-amino-3-mercaptopropanoate hydrochloride, also known as ethyl cysteine hydrochloride, is a chemical compound with the molecular formula and a molecular weight of 185.67 g/mol. It is a derivative of cysteine, an amino acid known for its role in various biochemical processes. The compound has a mercapto group (-SH), which is crucial for its biological activity, especially in redox reactions and as a precursor for the synthesis of glutathione, a major antioxidant in the body.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It is used as a building block in organic synthesis and peptide synthesis.
- Biology It is employed in studies involving cysteine metabolism and protein structure.
- Medicine It is investigated for its potential therapeutic effects, including antioxidant properties.
- Industry It is utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Antioxidant Properties
L-cysteine hydrochloride, a related antioxidant, can delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes. Cysteine is known to have antioxidant properties and is an important source of sulfur in human metabolism.
Pharmaceutical Research
This compound is of interest in pharmacological research due to its potential biological activities. Studies on related compounds like L-cysteine have shown that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. A study on L-cysteine ethyl ester showed that it could attenuate the development of physical dependence on morphine in male rats.
Peptide Synthesis
This compound is used in peptide synthesis. Oligomerization of thiol-unprotected L-cysteine ethyl ester (Cys-OEt) catalyzed by proteinase K in aqueous solution has been used to synthesize oligo(L-cysteine) (OligoCys) with a well-defined structure .
Synthesis of Xanthone Conjugated Amino Acids
This compound can be used in the synthesis of xanthone conjugated amino acids . A series of novel xanthone conjugated amino acids were synthesized and characterized by analytical and spectroscopic methods .
Other potential applications
- Anti-inflammatory Activity This compound has been observed to reduce inflammation in various models by inhibiting pro-inflammatory cytokines.
- Mucoadhesive Drug Delivery Hyaluronic acid-cysteine ethyl ester (HA-Cys) conjugate was synthesized to provide improved mucoadhesive properties and a significantly lowered biodegradation rate .
- Transnitrosation Processes It can be used in the investigation of the reaction between (S)-nitroso-l-cysteine ethyl ester and l-cysteine ethyl ester as a model of physiologically relevant transnitrosation processes .
- Preparation of Peptide Thioesters It can be used in the preparation of peptide thioesters containing Tyr(SO3H) residue(s), without the use of a protecting group for the sulfate moiety .
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-mercaptopropanoate hydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Ester Variations
Methyl 2-Amino-3-Mercaptopropanoate Hydrochloride (CAS 70361-61-4) Molecular Formula: C₄H₁₀ClNO₂S; Molecular Weight: 171.65 g/mol . Key Differences: The methyl ester group reduces steric bulk and molecular weight compared to the ethyl derivative. This enhances solubility in polar solvents (e.g., methanol) but may lower stability in acidic conditions due to increased electrophilicity . Synthesis: Prepared via esterification of L-cysteine hydrochloride with methanol and Dowex resin (76% yield) . Applications: Used in smaller-scale peptide synthesis where methyl esters are preferred for metabolic stability .
Ethyl 2-Amino-3-(Trifluoromethylthio)propanoate Hydrochloride Molecular Formula: C₆H₁₁ClF₃NO₂S; Molecular Weight: 277.67 g/mol . Key Differences: The -SCF₃ group replaces -SH, introducing strong electron-withdrawing effects and lipophilicity. This enhances resistance to oxidation and utility in fluorinated drug intermediates . Synthesis: Derived from this compound via trifluoromethylthiolation under argon .
Functional Group Modifications
Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride Molecular Formula: C₆H₁₄ClNO₃; Molecular Weight: 183.63 g/mol . Key Differences: The methoxy (-OCH₃) group replaces -SH, eliminating thiol reactivity. This derivative is less nucleophilic, making it unsuitable for disulfide bond formation but stable in oxidative environments .
(R)-Mthis compound (CAS 88806-98-8) Molecular Formula: C₄H₁₀ClNO₂S; Molecular Weight: 171.65 g/mol . Key Differences: Combines the methyl ester with the (R)-configuration. The smaller ester group may alter pharmacokinetics, such as faster enzymatic hydrolysis compared to ethyl esters .
Steric and Electronic Modifications
Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride Molecular Formula: C₈H₁₈ClNO₂; Molecular Weight: 195.69 g/mol . Key Differences: A branched alkyl chain and methylamino group introduce steric hindrance, reducing nucleophilicity. This structure is tailored for specific receptor binding in drug design .
Comparative Data Table
Biological Activity
Ethyl 2-amino-3-mercaptopropanoate hydrochloride, with the CAS number 93964-73-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 185.67 g/mol
- Purity : Typically >98%
- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.
This compound is a derivative of cysteine, an amino acid known for its role in various biochemical processes. The mercapto group (-SH) in this compound is crucial for its biological activity, particularly in redox reactions and as a precursor for the synthesis of glutathione, a major antioxidant in the body.
Biological Activities
-
Antioxidant Properties :
- The compound exhibits significant antioxidant activity, which is vital for protecting cells from oxidative stress. Studies indicate that it can enhance the levels of glutathione, thereby reducing cellular damage caused by free radicals.
-
Neuroprotective Effects :
- Research has shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways involved in cell survival.
-
Anti-inflammatory Activity :
- The compound has been observed to reduce inflammation in various models by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antioxidant Studies :
In a study assessing the antioxidant capacity of this compound, it was found to significantly scavenge free radicals and enhance the endogenous antioxidant defenses in human cell lines. The increase in glutathione levels was particularly notable, indicating its role as a potent antioxidant agent . -
Neuroprotective Mechanisms :
A series of experiments demonstrated that treatment with this compound led to decreased neuronal cell death in models of neurodegeneration. The mechanism was linked to the modulation of signaling pathways involving Bcl-2 family proteins, which are critical regulators of apoptosis . -
Inflammation Reduction :
In vitro studies showed that this compound could downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory diseases .
Q & A
Q. What are the key considerations for synthesizing ethyl 2-amino-3-mercaptopropanoate hydrochloride with high optical purity?
- Methodological Answer : To achieve high optical purity (≥99% ee), use enantioselective synthesis methods such as chiral resolution or asymmetric catalysis. For example, the compound can be synthesized via esterification of L-cysteine with ethanol under acidic conditions, followed by hydrochloride salt formation. Optical purity should be verified using chiral HPLC or polarimetry, with reported optical rotation values of [α]²⁰/D = −7.9° (c = 1 in 1 M HCl) serving as a benchmark . Reaction conditions (temperature, pH, solvent) must be tightly controlled to avoid racemization.
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Pre-dry solvents and reaction vessels to minimize hydrolysis. For long-term stability, monitor purity via TLC or NMR, as degradation products (e.g., disulfides) may form under oxidative conditions. Use reducing agents like TCEP or DTT in solution-phase experiments to prevent thiol oxidation .
Q. What analytical techniques are most reliable for characterizing this compound in research settings?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm).
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ ~1.3 ppm for ethyl CH₃, δ ~4.2 ppm for ester CH₂).
- Optical Activity : Polarimetry ([α]²⁰/D = −7.9° in 1 M HCl) .
- Thermal Stability : Differential scanning calorimetry (melting point: 123–125°C) .
Advanced Research Questions
Q. How does this compound function as a building block in peptide synthesis, and what are common side reactions?
- Methodological Answer : The compound serves as a cysteine analog in solid-phase peptide synthesis (SPPS). Its thiol group is protected (e.g., with trityl or acetamidomethyl groups) to prevent disulfide formation during coupling. Common side reactions include:
Q. What experimental strategies address contradictory data on the compound’s reactivity in thiol-disulfide exchange studies?
- Methodological Answer : Discrepancies in reactivity may arise from pH-dependent thiolate ion formation (pKa ~8.3). To resolve contradictions:
Q. How can researchers leverage this compound to study enzyme-substrate interactions in cysteine proteases?
- Methodological Answer : The ethyl ester group enhances membrane permeability, making it useful for intracellular protease inhibition assays. Example workflow:
Inhibition Assay : Pre-incubate papain/cathepsin B with the compound (0.1–10 μM) in 50 mM acetate buffer (pH 5.5).
Activity Measurement : Use fluorogenic substrates (e.g., Z-FR-AMC) and monitor cleavage kinetics .
Mechanistic Analysis : Perform X-ray crystallography or molecular docking to identify binding interactions with the catalytic cysteine residue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
